N2-neopentylpyridine-2,4-diamine
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Overview
Description
N2-neopentylpyridine-2,4-diamine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It is a derivative of pyridine, featuring two amine groups at the 2 and 4 positions of the pyridine ring, and a neopentyl group attached to the nitrogen at the 2 position .
Preparation Methods
The synthesis of N2-neopentylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with neopentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N2-neopentylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include N-alkylated or N-acylated derivatives, which can be further utilized in various applications .
Scientific Research Applications
N2-neopentylpyridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N2-neopentylpyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N2-neopentylpyridine-2,4-diamine can be compared with other similar compounds, such as:
N2,N4-diphenylpyrimidine-2,4-diamine: This compound is known for its potent inhibitory activity against cyclin-dependent kinases (CDKs), making it a potential anticancer agent.
2,4-diaminopyrimidine: This compound and its derivatives are widely studied for their antimicrobial and anti-inflammatory properties.
N2,N4-diphenylpyridine-2,4-diamine: This compound has been investigated for its ability to overcome resistance in cancer therapy by inhibiting epidermal growth factor receptor (EGFR) mutants.
This compound is unique due to its specific structural features, such as the neopentyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-N-(2,2-dimethylpropyl)pyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPLOXBZDCTWPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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